Scientific Field: Oncology
Summary of the Application: MPI-0479605 is a small-molecule inhibitor of the Mitotic Kinase Mps1, which is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint . It has been studied for its potential as a novel cancer therapeutic .
Methods of Application: Cells are treated with MPI-0479605, which results in aberrant mitosis, leading to aneuploidy and formation of micronuclei . In cells with wild-type p53, this promotes the induction of a postmitotic checkpoint .
Results or Outcomes: In both wild-type and p53 mutant cells lines, there is a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response . In xenograft models, MPI-0479605 inhibits tumor growth .
Scientific Field: Pre-clinical Oncology
Summary of the Application: MPI-0479605 has been developed as a potent and selective inhibitor of TTK with favorable ADME/PK properties that inhibits the growth of cancer cells in culture and demonstrates anti-tumor activity in a mouse xenograft model .
Methods of Application: MPI-0479605 inhibits TTK kinase activity in vitro with an IC50 = 4 nM . It induces apoptotic cell death in a dose- and time-dependent manner in HCT116 cells .
Results or Outcomes: In mouse pharmacokinetic studies, MPI-0479605 displayed a dose-proportional increase in Cmax following intraperitoneal injection in Swiss Webster mice . In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg MPI-0479605 resulted in a 50% tumor growth inhibition .
Scientific Field: Cell Biology
Summary of the Application: MPI-0479605 has been studied for its effects on cell cycle progression .
Methods of Application: MPI-0479605 induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 resulting in failed cytokinesis in HeLa cells arrested by nocodazole .
Results or Outcomes: It causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 .
Scientific Field: Genomics
Summary of the Application: MPI-0479605 is essential for maintaining genome integrity during mitosis . It is critical for the accurate segregation of chromosomes .
Methods of Application: MPI-0479605 is used to disrupt the function of Mps1, which results in aneuploidy and cell death . This is monitored by the spindle assembly checkpoint (SAC), which functions to inhibit the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .
Results or Outcomes: Disruption of Mps1 function by MPI-0479605 induces aneuploidy and cell death . It also promotes the induction of a postmitotic checkpoint characterized by the ATM- and RAD3-related-dependent activation of the p53–p21 pathway .
Summary of the Application: MPI-0479605 has been shown to induce apoptotic cell death in a dose- and time-dependent manner in HCT116 cells .
Methods of Application: MPI-0479605 is applied to HCT116 cells, and apoptosis is assessed by measuring caspase-3/7 induction .
Results or Outcomes: MPI-0479605 induced apoptotic cell death in a dose- and time-dependent manner in HCT116 cells . It also demonstrated cytotoxicity against a panel of other tumor cell lines .
Methods of Application: MPI-0479605 is applied to cells, and its effects on cell cycle progression are studied . It induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 .
Results or Outcomes: MPI-0479605 causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 .
Summary of the Application: MPI-0479605 is essential for maintaining genomic stability during mitosis . It is critical for the accurate segregation of chromosomes .
MPI-0479605 is a potent and selective inhibitor of the monopolar spindle 1 kinase, commonly known as Mps1. It was identified through compound screening and subsequent medicinal chemistry optimization, demonstrating an impressive inhibition potency with an IC50 value of 1.8 nanomolar. Mps1 plays a critical role in the mitotic spindle assembly checkpoint, ensuring proper chromosome alignment during cell division. High levels of Mps1 expression are observed in cancer cells, making it a promising target for cancer therapeutics. The compound's structure is similar to other Mps1 inhibitors like reversine and MPS1-IN-1 but notably lacks activity against Aurora kinases, which distinguishes it from these compounds .
N6CH-MMP-P2,6D acts as an agonist for the P2X7 receptor []. Agonists mimic the natural ligands (signaling molecules) that bind to the receptor and trigger its activation. Upon binding to P2X7, N6CH-MMP-P2,6D induces the opening of a cation channel, leading to an influx of calcium and sodium ions into the cell []. This influx can trigger various cellular responses depending on the cell type and context.
Studies suggest N6CH-MMP-P2,6D can activate multiple P2X7 signaling pathways, including inflammation, cell death, and immune responses [].
The primary chemical reaction involving MPI-0479605 is its competitive inhibition of the ATP-binding site on the Mps1 kinase. This inhibition disrupts the normal phosphorylation processes essential for mitotic progression, leading to aberrant mitosis characterized by chromosome misalignment and aneuploidy. In cellular assays, treatment with MPI-0479605 results in the degradation of cyclin B and securin, proteins crucial for mitotic exit, thereby preventing proper cytokinesis .
MPI-0479605 exhibits significant biological activity against various tumor cell lines, inducing cell death through mechanisms including mitotic catastrophe and apoptosis. In cells with wild-type p53, it activates a postmitotic checkpoint via the ATM- and RAD3-related-dependent pathway, leading to growth arrest and inhibition of DNA synthesis. The compound has demonstrated cytotoxicity across a broad range of cancer models, including xenograft models where it effectively inhibited tumor growth .
The primary application of MPI-0479605 lies in cancer therapy, particularly as a targeted treatment for tumors exhibiting high Mps1 expression. Its ability to induce aneuploidy and disrupt normal cell cycle progression makes it a candidate for further development in clinical settings aimed at treating various cancers. Additionally, its unique mechanism of action may provide therapeutic benefits in combination with other treatments that target different aspects of cancer cell biology .
Interaction studies indicate that MPI-0479605 selectively inhibits Mps1 over a panel of 79 other kinases at concentrations that do not affect other cellular pathways significantly. This selectivity is crucial for minimizing off-target effects that could lead to toxicity in normal tissues. Studies have shown that cells treated with MPI-0479605 exhibit significant defects in chromosome segregation during mitosis, further confirming its role as a specific inhibitor of Mps1 activity .
Compound | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|
MPI-0479605 | 1.8 | Highly selective for Mps1 | Induces aneuploidy without affecting Aurora kinases |
Reversine | 63-153 | Non-selective | Inhibits both Mps1 and Aurora kinases |
MPS1-IN-1 | Not specified | Selective | Structural differences from MPI-0479605 |
NMS-P715 | >150 | Less selective | Weaker effects compared to MPI-0479605 |
MPI-0479605 stands out due to its high selectivity for Mps1 and significant potency, making it a promising candidate for further clinical development in oncology settings .
MPI-0479605, chemically designated as 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine, represents a sophisticated purine-based small molecule inhibitor originally developed by Myrexis, Inc. and later acquired by Myriad Genetics [26] [27]. The compound possesses the molecular formula C22H29N7O with a molecular weight of 407.51 g/mol [1] [3].
The synthetic approach to MPI-0479605 involves multiple strategic considerations centered on the construction of the purine core scaffold and subsequent functionalization. The synthesis requires careful optimization of reaction conditions to ensure selective substitution at the 2 and 6 positions of the purine ring system [12]. Key synthetic challenges include the regioselective introduction of the cyclohexyl group at the 6-position and the attachment of the substituted aniline moiety at the 2-position.
Manufacturing optimization strategies have focused on achieving high purity levels, with commercial preparations routinely exceeding 98% purity as determined by high-performance liquid chromatography [4] [5]. The synthetic route has been optimized for scalability, with production capacities reported at 1000 grams per week for research-grade material [24]. The optimization process has addressed critical parameters including reaction temperature control, solvent selection, and purification methodologies to ensure consistent batch-to-batch quality.
The compound exists in multiple salt forms, with the hydrochloride salt being the most commonly utilized form for research applications [4] [5]. The hydrochloride salt formation enhances the compound's handling properties and stability characteristics while maintaining the biological activity profile of the parent compound.
MPI-0479605 exhibits distinctive solubility properties that significantly influence its pharmaceutical applications. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values of 62 mg/mL (152.14 mM) at 25°C [17]. Alternative organic solvents show varying degrees of compatibility, with dimethyl formamide achieving approximately 1 mg/mL solubility [8].
In ethanol, the compound shows limited solubility at 2 mg/mL (4.9 mM), requiring warming to 50°C water bath conditions for optimal dissolution [17]. The compound remains essentially insoluble in aqueous media, consistent with its lipophilic character [17].
For aqueous buffer systems, specialized preparation methods have been developed. The compound achieves approximately 0.25 mg/mL solubility in a 1:3 solution of dimethyl sulfoxide:phosphate buffered saline (pH 7.2) [8]. However, aqueous solutions are not recommended for storage beyond one day due to stability concerns [8].
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
Dimethyl sulfoxide | 62 | 25°C |
Dimethyl formamide | 1.0 | 25°C |
Ethanol | 2.0 | 50°C warming |
DMSO:PBS (1:3) | 0.25 | pH 7.2 |
Water | Insoluble | 25°C |
Thermal stability studies reveal that MPI-0479605 maintains chemical integrity under standard storage conditions. The compound exhibits a stability period of at least 4 years when stored as a crystalline solid at -20°C [8]. At ambient temperatures, the compound demonstrates acceptable stability for short-term handling and processing operations [9].
The compound shows susceptibility to oxidative degradation under certain conditions, particularly when exposed to atmospheric oxygen over extended periods [30]. This characteristic has important implications for formulation development and storage protocols.
Thermal shift assays demonstrate that MPI-0479605 induces moderate thermal stabilization of its target protein, with a delta Tm of 14°C when bound to the TTK kinase domain [19]. This thermal stabilization profile is intermediate compared to other inhibitors in the same class, indicating a balanced binding affinity without excessive thermal perturbation.
The lipophilicity profile of MPI-0479605 has been characterized through partition coefficient determinations. While specific logP values for MPI-0479605 are not extensively documented in the literature, the compound's structural features and solubility profile suggest moderate lipophilicity consistent with effective cellular membrane penetration [11].
The partition coefficient profiling is particularly relevant for understanding the compound's distribution characteristics and cellular uptake properties. The balance between hydrophilic and lipophilic characteristics is optimized to achieve effective target engagement while maintaining acceptable pharmacokinetic properties [11].
The nuclear magnetic resonance spectroscopic characterization of MPI-0479605 provides detailed structural confirmation of the compound's molecular architecture. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the purine core structure and the pendant functional groups [28].
The aromatic region displays signals corresponding to the substituted aniline moiety, with particular attention to the ortho-methyl substituent and the morpholine ring system. The cyclohexyl group contribution is evident in the aliphatic region, showing the expected multiplicity patterns for the cyclohexane ring protons [28].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals corresponding to the 22 carbon atoms present in the molecular structure. The purine carbons exhibit characteristic chemical shifts, while the morpholine and cyclohexyl carbons appear in their expected regions [28].
Mass spectrometric analysis confirms the molecular weight of 407.51 g/mol for the parent compound [1] [3]. Electrospray ionization mass spectrometry in positive mode yields the protonated molecular ion [M+H]+ at m/z 408, consistent with the expected molecular composition [18].
Fragmentation patterns provide structural confirmation through characteristic fragment ions. The morpholine moiety contributes distinctive fragmentation pathways, while the cyclohexyl group shows typical aliphatic fragmentation patterns [18].
High-resolution mass spectrometry confirms the molecular formula C22H29N7O with sub-parts-per-million mass accuracy, providing unambiguous molecular composition verification [3].
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in MPI-0479605. The compound exhibits absorption bands typical of primary and secondary amine groups, consistent with the purine-based structure [16].
The morpholine ring contributes characteristic C-O stretching vibrations, while the aromatic systems show expected aromatic C-H and C-C stretching modes. The cyclohexyl group contributes aliphatic C-H stretching and bending vibrations in their characteristic regions [16].
Ultraviolet-visible spectroscopy shows a lambda maximum at 262 nm, reflecting the electronic transitions associated with the extended conjugated system of the purine core [8].
MPI-0479605 is supplied as a crystalline solid with well-defined solid-state properties [8]. The compound exhibits characteristic crystalline morphology with a white to beige coloration, indicating high purity and consistent crystal formation [4] [5].
X-ray crystallographic studies have been conducted on MPI-0479605 in complex with its target protein, providing detailed three-dimensional structural information. The crystal structure reveals the compound adopts a specific conformation when bound to the TTK kinase domain, with resolution typically achieved at 2.4 Angstrom or better [20] [21].
The crystal packing arrangements show that MPI-0479605 can accommodate various crystallization conditions, with successful structure determination achieved using different precipitant systems including polyethylene glycol 300 and polyethylene glycol 3350 [22].
While specific polymorphic studies of MPI-0479605 have not been extensively reported in the accessible literature, the compound's structural complexity suggests potential for polymorphic behavior typical of pharmaceutical compounds containing multiple hydrogen bond donors and acceptors [25].
The presence of the morpholine ring system and the purine core provides multiple sites for intermolecular hydrogen bonding, which could influence polymorphic tendencies. The cyclohexyl substituent adds conformational flexibility that may contribute to different solid-state arrangements [25].
Storage recommendations emphasize maintaining consistent temperature conditions at -20°C, which helps preserve the preferred crystalline form and prevents potential solid-state transformations [8] [9].
Solid-State Parameter | Specification | Method |
---|---|---|
Appearance | White to beige crystalline solid | Visual inspection |
Purity | ≥98% | High-performance liquid chromatography |
Storage temperature | -20°C | Thermal stability studies |
Stability | ≥4 years | Accelerated stability testing |
Detailed crystallographic analysis reveals that MPI-0479605 adopts a specific binding conformation when complexed with the TTK kinase domain. The compound's purine core interacts with the hinge region through hydrogen bonding, while the cyclohexyl group occupies a hydrophobic pocket lined by methionine and proline residues [19] [21].
The morpholine-substituted aniline moiety extends toward the solvent-accessible region of the binding site, allowing for favorable interactions with the protein surface. This binding mode has been confirmed through multiple independent crystal structures, demonstrating reproducible crystallization behavior [20] [22].